molecular formula C10H18O2 B14227186 2-Methoxy-7-methyloct-6-enal CAS No. 824391-10-8

2-Methoxy-7-methyloct-6-enal

Cat. No.: B14227186
CAS No.: 824391-10-8
M. Wt: 170.25 g/mol
InChI Key: BHCSLCRXCIAJFP-UHFFFAOYSA-N
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Description

2-Methoxy-7-methyloct-6-enal is an organic compound with the molecular formula C10H18O2 It is a derivative of octenal, featuring a methoxy group at the second carbon and a methyl group at the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-7-methyloct-6-enal typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as this compound.

    Bromination: The initial step involves the bromination of the starting material to introduce bromine atoms at specific positions.

    Reduction: The brominated intermediate undergoes reduction using a zinc-copper alloy as a reducing agent in a suitable solvent.

    Grignard Reaction: The reduced intermediate is then subjected to a Grignard reaction to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-7-methyloct-6-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-7-methyloct-6-enal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-7-methyloct-6-enal involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-7-methyloct-6-enal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

824391-10-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-methoxy-7-methyloct-6-enal

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-5-7-10(8-11)12-3/h6,8,10H,4-5,7H2,1-3H3

InChI Key

BHCSLCRXCIAJFP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCC(C=O)OC)C

Origin of Product

United States

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